Evidence Item 1: Calculated LogP Differentiation as a Predictor of Lipophilicity-Driven Partitioning
3,5-Dimethyl-4-isopropoxyphenylboronic acid exhibits a calculated ACD/LogP of 3.30, which is substantially higher than the LogP of the 3,5-dimethylphenylboronic acid parent scaffold (LogP ~2.51–2.57, as reported by ChemSrc and Chembase) that lacks the 4-alkoxy substituent . This LogP increase of approximately +0.7 to +0.8 log units is attributable to the isopropoxy group and predicts significantly greater partitioning into organic phases and biological membranes—a relevant parameter for both extraction efficiency and compound distribution in medicinal chemistry programs [1]. Compared to the 4-ethoxy analog (LogP 0.38, ChemSrc), the isopropoxy compound is approximately 2.9 log units more lipophilic, indicating that the branching at the α-carbon of the alkoxy chain contributes far more to hydrophobicity than simple chain elongation . Note: Cross-study comparison caveat—LogP values are calculated (ACD/Labs or similar prediction modules) and may differ from experimentally determined values; no head-to-head experimental LogP comparison study has been identified for these compounds.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.30 (ChemSpider, predicted) |
| Comparator Or Baseline | 3,5-Dimethylphenylboronic acid LogP = 2.51–2.57 (ChemSrc, Chembase); 3,5-Dimethyl-4-ethoxyphenylboronic acid LogP = 0.38 (ChemSrc) |
| Quantified Difference | ΔLogP ≈ +0.73 to +0.79 vs. 3,5-dimethylphenylboronic acid; ΔLogP ≈ +2.92 vs. 4-ethoxy analog |
| Conditions | Predicted via ACD/Labs Percepta Platform v14.00 or comparable in silico modules |
Why This Matters
Higher LogP directly informs organic/aqueous partitioning behavior during workup and purification, and guides structure–property relationship (SPR) optimization in drug design where lipophilicity must be tuned independently of steric effects.
- [1] Chembase. 3,5-Dimethylphenylboronic acid; Log P 2.5742. https://www.chembase.cn (accessed 2024). View Source
